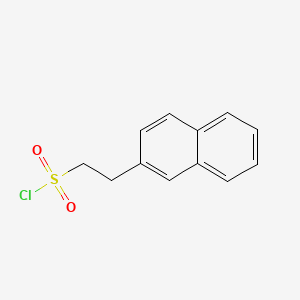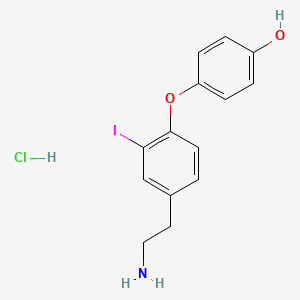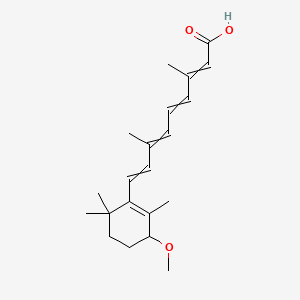
4-Methoxy Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy Retinoic Acid, also known as (±)-4-Methoxyretinoic Acid, is an impurity contained in samples of all trans-retinoic acid . It has a molecular weight of 330.46 and a molecular formula of C21H30O3 . It is structurally related to vitamin A and is considered an active metabolite of retinol .
Molecular Structure Analysis
The IUPAC name for 4-Methoxy Retinoic Acid is (2 E ,4 E ,6 E ,8 E )-9- (3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid . The InChI and SMILES strings provide a detailed description of the molecule’s structure .
Scientific Research Applications
Antitumor Activity of Retinoids
Research has demonstrated that retinoids, including 4-methoxy retinoic acid, play a crucial role in cancer therapy. Retinoids induce differentiation and/or growth inhibition in various tumor cell lines. Their effects are mediated through changes in gene expression via specific nuclear receptors, notably retinoic acid receptors (RARs). Clinical studies have observed significant responses to retinoid treatments in patients with acute promyelocytic leukemia (APL), cutaneous T-cell malignancies, and other dermatologic cancers. The combination of 13-cis-retinoic acid with interferon alpha has also produced high objective response rates in patients with squamous cell carcinomas. This underscores the need for targeted clinical trials to define the spectrum of tumors responsive to retinoid-based treatments and to further understand the biological mechanisms associated with therapeutic responses (Smith et al., 1992).
Cancer Preventive Potential of Retinoids
The International Agency for Research on Cancer (IARC) evaluated the cancer preventive potential of several retinoids. While some retinoids were deemed unsuitable for chemoprevention due to toxicity or ineffectiveness, others showed promise. For instance, 9-cis-retinoic acid displayed potential but required further data for confirmation. This comprehensive review underscores the nuanced role of retinoids in cancer prevention, highlighting the need for additional research to clarify their efficacy and safety profiles (Miller et al., 2000).
Retinoids in Dermatology and Acne Treatment
Retinoids have been extensively studied for their role in treating acne through mechanisms such as modulating gene expression in sebocytes, reducing inflammation, and affecting sebum production. The review of 13-cis retinoic acid's conversion to all-trans retinoic acid and its impact on acne-related inflammation underscores the potential of retinoids in dermatological applications beyond their traditional use, offering insights into future acne therapies (Zouboulis, 2001).
Role in Reproductive Technology
Retinoic acid supplementation during in vitro oocyte maturation has shown promise in enhancing embryo development in livestock. The addition of retinoic acid to oocyte maturation media improves various developmental metrics, such as nuclear oocyte maturation rates and embryo development, due to its antioxidant properties and anti-apoptotic effects. This suggests retinoic acid's potential utility in improving assisted reproductive technologies across different species (Abdelnour et al., 2019).
Mechanism of Action
Target of Action
4-Methoxy Retinoic Acid, like other retinoids, primarily targets the Retinoic Acid Receptors (RARs) . These receptors are nuclear receptors that play a critical role in regulating cellular proliferation, development, and differentiation in response to endogenous retinoids .
Mode of Action
4-Methoxy Retinoic Acid interacts with its targets, the RARs, by binding to them . This binding leads to a conformational change in the RARs, allowing the release of corepressors and recruitment of coactivators . This results in the transcriptional activation of target genes via specific Retinoic Acid Response Elements .
Biochemical Pathways
The biochemical pathways affected by 4-Methoxy Retinoic Acid involve the metabolism of Vitamin A to Retinoic Acid (RA) and further oxidation of RA . The enzymes that metabolize Vitamin A to RA and the cytochrome P450 Cyp26 family of enzymes that further oxidize RA are key components of these pathways .
Pharmacokinetics
ATRA is absorbed rapidly into plasma after oral dosing and exhibits a terminal half-life of 13-16 hours . The major metabolites of ATRA in humans are 4-hydroxy- and 4-oxo-retinoic acid .
Result of Action
The molecular and cellular effects of 4-Methoxy Retinoic Acid’s action involve the regulation of cell differentiation, proliferation, and apoptosis . It also plays a role in the maintenance of hematopoietic stem cell dormancy and the regulation of the expression of Hox genes, which largely affect normal morphogenesis in vertebrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy Retinoic Acid. For instance, the occurrence of xenobiotic environmental pollutants that interfere with RARs and disrupt the RAR signaling may pose a threat to the health of wild animals and humans . Additionally, climate change and population growth can exacerbate the environmental risks of retinoid signaling disruption .
Safety and Hazards
Future Directions
Retinoic acids, including 4-Methoxy Retinoic Acid, have been investigated extensively for their utility in cancer prevention and treatment. Success has been achieved with their use in the treatment of subtypes of leukemia harboring chromosomal translocations . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials investigating retinoids in combination with chemotherapy in non-small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .
properties
IUPAC Name |
9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKUSKHEEFFSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724576 |
Source


|
| Record name | 4-Methoxyretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy Retinoic Acid | |
CAS RN |
81121-20-2 |
Source


|
| Record name | 4-Methoxyretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





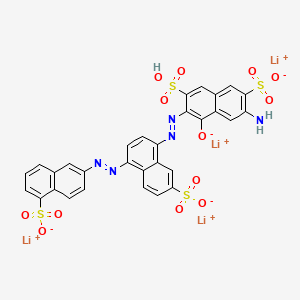

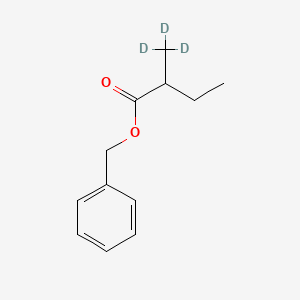
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)
